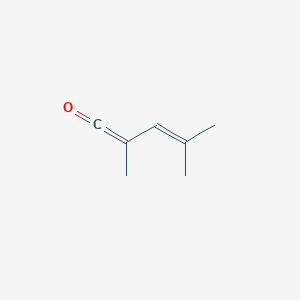

2,4-Dimethylpenta-1,3-dien-1-one

Description

Structure

3D Structure

Properties

CAS No. |

55701-65-0 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

InChI |

InChI=1S/C7H10O/c1-6(2)4-7(3)5-8/h4H,1-3H3 |

InChI Key |

RDBCUDJXIBPVGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=C=O)C)C |

Origin of Product |

United States |

Structural and Electronic Characteristics of 2,4 Dimethylpenta 1,3 Dien 1 One

Electronic Structure and Reactivity Descriptors

Computational Prediction of Electrophilic and Nucleophilic Sites

Computational chemistry provides powerful tools for predicting the reactive sites within a molecule. For 2,4-Dimethylpenta-1,3-dien-1-one, methods such as the analysis of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps are employed to identify regions susceptible to electrophilic and nucleophilic attack. These computational approaches are critical in understanding the molecule's reactivity in various chemical reactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). masterorganicchemistry.com

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. Therefore, regions of the molecule with a high HOMO density are predicted to be the primary nucleophilic sites .

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's capacity to accept electrons. Consequently, areas with a high LUMO density are identified as the most probable electrophilic sites .

In this compound, the conjugated system, including the carbonyl group, significantly influences the distribution of the HOMO and LUMO. The electron-donating methyl groups and the electron-withdrawing carbonyl group create a polarized system.

The HOMO is expected to be distributed over the π-system of the diene, with significant contributions from the C1 and C3 carbon atoms, making these positions susceptible to attack by electrophiles. The LUMO, conversely, is anticipated to be localized primarily on the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated ketone system, rendering them the most electrophilic centers.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic regions of a molecule.

Negative Potential (Red/Yellow): Regions with a negative electrostatic potential are electron-rich and are indicative of nucleophilic sites . These areas are prone to attack by electrophiles.

Positive Potential (Blue): Areas with a positive electrostatic potential are electron-poor and represent electrophilic sites , which are susceptible to attack by nucleophiles.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for electrophilic attack. Conversely, regions of positive potential would be anticipated around the carbonyl carbon and the hydrogen atoms. The carbonyl carbon, being directly bonded to the highly electronegative oxygen atom, will be a significant electrophilic site.

Predicted Reactive Sites

Based on the principles of FMO theory and MEP analysis, the predicted electrophilic and nucleophilic sites of this compound are summarized in the table below.

| Atom/Region | Predicted Reactivity | Rationale |

| Carbonyl Oxygen (O) | Nucleophilic | High electron density due to lone pairs, indicated by a negative potential on an MEP map. |

| C1 Carbon (Carbonyl) | Electrophilic | Electron-deficient due to the polarization of the C=O bond and expected high LUMO coefficient. |

| C3 Carbon | Electrophilic/Nucleophilic | Can act as an electrophilic site in conjugate additions due to resonance and as a nucleophilic site due to the delocalized HOMO. |

| C1 and C3 π-system | Nucleophilic | High HOMO density across the conjugated diene system makes it susceptible to electrophilic attack. |

Synthetic Methodologies for 2,4 Dimethylpenta 1,3 Dien 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 2,4-dimethylpenta-1,3-dien-1-one, two primary disconnection approaches are most prominent:

Disconnection of the Carbon-Carbon Double Bonds: The conjugated diene system can be disconnected via retro-aldol and retro-Wittig type reactions. This suggests that the molecule can be constructed from simpler carbonyl compounds and their corresponding ylides or enolates.

Disconnection at the Carbonyl Group: This approach considers the formation of the ketone through oxidation of a corresponding secondary alcohol or via organometallic additions to a suitable carboxylic acid derivative.

These disconnections point towards a convergent synthesis, where key fragments are prepared separately and then combined in the final steps. The most logical and commonly employed strategies involve the formation of the carbon-carbon double bonds as the key bond-forming steps.

State-of-the-Art Synthetic Routes to this compound

Several synthetic methodologies can be employed for the preparation of this compound, ranging from classical condensation reactions to modern transition metal-catalyzed methods.

Directed Synthesis from Precursor Molecules

The most straightforward syntheses of this compound often involve the condensation of readily available aldehydes and ketones.

Aldol (B89426) Condensation: A crossed aldol condensation between acetone (B3395972) and isobutyraldehyde (B47883) presents a classical and direct route. The reaction typically proceeds in two stages: an initial aldol addition followed by dehydration to yield an α,β-unsaturated ketone, which can then undergo a second condensation. To favor the formation of the desired dienone, the reaction conditions, such as temperature and catalyst concentration, must be carefully controlled.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Acetone | Isobutyraldehyde | NaOH | Ethanol (B145695)/Water | 20-30 | 60-70 |

Wittig Reaction: The Wittig reaction offers a highly selective method for forming carbon-carbon double bonds. lumenlearning.comlibretexts.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable phosphonium (B103445) ylide can be reacted with an α,β-unsaturated aldehyde. For instance, the reaction of (2-methylprop-1-en-1-yl)triphenylphosphonium bromide with formaldehyde (B43269) would yield the target dienone. The choice of base and solvent is crucial for the successful generation of the ylide and subsequent olefination. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

| Ylide Precursor | Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) |

| (2-methylprop-1-en-1-yl)triphenylphosphonium bromide | Formaldehyde | n-BuLi | THF | -78 to 25 | 50-65 |

Transition Metal-Catalyzed Coupling and Rearrangement Reactions

Transition metal catalysis provides powerful tools for the construction of conjugated systems with high efficiency and selectivity. researchgate.netmdpi.comnih.govresearchgate.net

One notable, albeit indirect, route involves the reaction of 1,3,3-trimethylcyclopropene (B15402495) with iron carbonyl complexes, such as dodecacarbonyltriiron (Fe₃(CO)₁₂) or nonacarbonyldiiron (Fe₂(CO)₉). This reaction leads to the formation of a tricarbonyl(this compound)iron(0) complex. Subsequent decomplexation would be required to isolate the free dienone.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could also be envisioned. For example, the coupling of a vinylboronic acid or a vinylstannane with an appropriate α,β-unsaturated acyl chloride or a vinyl halide could construct the dienone framework.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent |

| (2-Methylprop-1-en-1-yl)boronic acid | Acryloyl chloride | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water |

| 1-Bromo-2-methylprop-1-ene | (1-Oxoprop-2-en-2-yl)stannane | PdCl₂(PPh₃)₂ | - | - | THF |

Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied.

The use of solid acid or base catalysts for the aldol condensation can simplify product purification and catalyst recycling, reducing waste generation. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol at ambient temperatures can significantly improve the environmental footprint of the synthesis.

Another green approach involves the use of biocatalysis. Engineered enzymes could potentially catalyze the aldol condensation with high selectivity and under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods.

Isolation and Purification Techniques for High-Purity Samples

The isolation and purification of this compound from the reaction mixture are critical to obtain a high-purity product. The choice of technique depends on the synthetic route employed and the nature of the impurities.

Distillation: Due to its relatively low boiling point, fractional distillation under reduced pressure is a common and effective method for purifying the dienone from less volatile starting materials and byproducts.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the target compound from isomers and other closely related impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed.

Crystallization: If the dienone is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from a suitable solvent can be a highly effective purification method to obtain material of very high purity.

For conjugated dienes, care must be taken to avoid polymerization, which can be initiated by heat, light, or acidic/basic conditions. epo.org Therefore, purification steps are often carried out at low temperatures and may involve the addition of polymerization inhibitors.

Challenges and Future Directions in this compound Synthesis

Despite the existence of several synthetic routes, challenges remain in the synthesis of this compound, particularly concerning stereoselectivity and atom economy.

The presence of methyl groups on the diene backbone introduces steric hindrance, which can affect the efficiency of certain reactions and may lead to the formation of undesired side products. nih.govchimia.ch For instance, in the aldol condensation, self-condensation of acetone can be a competing reaction.

Future research will likely focus on the development of more efficient and selective catalytic systems. This includes the design of novel transition metal catalysts that can operate under milder conditions with higher turnover numbers. Furthermore, the exploration of enzymatic and whole-cell biocatalytic approaches holds significant promise for the development of highly sustainable and stereoselective syntheses of this compound and its derivatives. The development of robust and scalable continuous flow processes for its synthesis also represents a key area for future investigation, offering potential advantages in terms of safety, efficiency, and process control.

Reactivity and Reaction Mechanisms of 2,4 Dimethylpenta 1,3 Dien 1 One

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org These reactions are characterized by the simultaneous breaking and making of bonds without the formation of intermediates like free radicals or ions. msu.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.edu

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful method for forming six-membered rings. organic-chemistry.orgmychemblog.com It involves a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). mychemblog.comchegg.com The reaction is driven by the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.orgmychemblog.com

In the context of 2,4-Dimethylpenta-1,3-dien-1-one, its conjugated diene structure makes it a potential participant in Diels-Alder reactions. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orglibretexts.org While the s-trans conformation is often more stable for acyclic dienes, rapid equilibrium between the two forms allows the reaction to proceed. mychemblog.comlibretexts.org

The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orglibretexts.org This is known as a normal-electron-demand Diels-Alder reaction. organic-chemistry.org Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. organic-chemistry.org Given the presence of the electron-withdrawing carbonyl group, this compound could potentially act as an electron-poor diene in an inverse-demand scenario or as a dienophile itself, although its diene character is more pronounced.

When this compound acts as the diene, it can react with various dienophiles. Highly reactive dienophiles often possess electron-withdrawing groups such as -CHO, -COR, -COOR, and -CN. organic-chemistry.org The reaction of this compound with such dienophiles would lead to the formation of a cyclohexene (B86901) derivative.

Conversely, if this compound were to function as a dienophile, its α,β-unsaturated ketone moiety would be the reacting 2π system. This would require a highly electron-rich diene for the reaction to proceed efficiently.

Regioselectivity in Diels-Alder reactions refers to the orientation of the diene and dienophile when both are unsymmetrically substituted. The substitution pattern on both this compound and the reacting dienophile will dictate the regiochemical outcome of the cycloaddition. Theoretical studies on similar systems, such as the reaction of 1,3-dimethylindole (B1617634) with 2,6-dimethylquinone, have been used to predict the favored regioisomers. researchgate.net

Stereoselectivity in the Diels-Alder reaction is a key feature. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org For example, a trans-dienophile will lead to a product with trans substituents on the newly formed ring. libretexts.org

A crucial aspect of stereoselectivity is the endo rule. When a cyclic diene reacts, the substituent on the dienophile preferentially occupies the endo position in the bicyclic product. mychemblog.comlibretexts.org This is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-bond of the diene, which stabilizes the endo transition state. libretexts.org Although the exo product is often thermodynamically more stable, the endo product is the kinetically favored major product. libretexts.orgyoutube.com

Catalysts: Lewis acids are frequently used to catalyze Diels-Alder reactions. libretexts.org They coordinate to the electron-withdrawing group of the dienophile, such as the carbonyl oxygen in an α,β-unsaturated ketone, making it more electron-deficient and thus more reactive. libretexts.orgd-nb.info Common Lewis acids include AlCl₃, BF₃, ZnCl₂, and TiCl₄. libretexts.org The use of a Lewis acid catalyst can lead to significant rate acceleration and can also enhance regioselectivity and the endo:exo ratio. libretexts.org For instance, the AlCl₃-catalyzed reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) shows a dramatic increase in the endo:exo ratio compared to the uncatalyzed reaction. libretexts.org Chiral Lewis acids have also been developed to achieve asymmetric Diels-Alder reactions, yielding products with high enantioselectivity. harvard.eduwiley-vch.de

Solvent Effects: The choice of solvent can influence the rate and outcome of cycloaddition reactions, including Diels-Alder reactions. rdd.edu.iqresearchgate.net While concerted cycloadditions are generally considered to be less affected by solvent polarity compared to reactions involving charged intermediates, solvent effects are not negligible. mdpi.com In some 1,3-dipolar cycloadditions, polar acidic solvents have been observed to accelerate the reaction, while in other cases, nonpolar solvents lead to faster reactions. rdd.edu.iqresearchgate.net The use of solvent-free, or neat, conditions can sometimes reduce reaction times and maintain good yields and selectivity, offering a more sustainable approach. mdpi.com Deep eutectic solvents have also been explored as a medium for related reactions like the Nazarov cyclization of divinyl ketones. mdpi.com

Computational chemistry provides valuable insights into the mechanisms of Diels-Alder reactions. Theoretical modeling, often using Density Functional Theory (DFT) methods like B3LYP and M06-2X, can be employed to study the transition states of these reactions. researchgate.netd-nb.info Such studies can elucidate the geometry of the transition state, calculate activation energies, and predict the regioselectivity and stereoselectivity of the reaction. rsc.org

For example, theoretical investigations of the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate have shown that the two new C-C bonds are formed asynchronously, meaning not at the exact same rate. d-nb.info This contrasts with the simplified view of a perfectly concerted process. These models can also explain the role of the catalyst in lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. d-nb.info Furthermore, computational studies can rationalize the preference for the endo product by quantifying the stabilizing secondary orbital interactions in the endo transition state. youtube.com

[2+2] cycloadditions involve the combination of two 2π-electron systems to form a four-membered ring. libretexts.orglibretexts.org Unlike thermal [4+2] cycloadditions, thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted processes and often proceed through stepwise mechanisms if they occur at all. libretexts.orglibretexts.org However, photochemical [2+2] cycloadditions are allowed and are a common method for synthesizing cyclobutane (B1203170) derivatives. libretexts.orgnih.gov

The α,β-unsaturated ketone moiety in this compound could potentially undergo a [2+2] cycloaddition with an alkene. Photochemical excitation of the enone system could lead to the formation of a cyclobutane ring. nih.gov Similarly, reactions with alkynes could yield cyclobutenes. researchgate.net

The Paternò–Büchi reaction is a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane. rsc.org It is plausible that under photochemical conditions, the carbonyl group of this compound could react with an alkene in this manner. For instance, the photochemical reaction of ketones with Danishefsky's diene has been shown to produce oxetanes in good yields. rsc.org

The ene reaction is another type of pericyclic reaction that is related to the Diels-Alder reaction. msu.edu It involves an "ene" (an alkene with an allylic hydrogen), an "enophile" (typically an alkene or alkyne), and the transfer of the allylic hydrogen to the enophile with a concomitant shift of the double bonds.

Given its structure with allylic hydrogens, this compound could potentially participate in ene reactions, either as the ene component or, due to its activated double bond, as the enophile.

Diels-Alder and Other [4+2] Cycloadditions Involving this compound as Diene or Dienophile

Nucleophilic and Electrophilic Additions

The conjugated system of this compound offers several electrophilic centers, primarily the carbonyl carbon and the β- and δ-carbons of the dienone system. This makes it susceptible to attack by a wide range of nucleophiles. The regioselectivity of these additions is influenced by the nature of the nucleophile, the reaction conditions, and steric factors.

Michael-Type Additions to the Dienone System

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the case of a dienone system like this compound, this can extend to 1,6-addition. The reaction is typically initiated by a soft nucleophile, such as an enolate, which preferentially attacks the β-carbon of the conjugated system.

The general mechanism for a Michael-type addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. While specific studies on this compound are not prevalent, its structure suggests it would be a competent Michael acceptor.

Table 1: Representative Michael Donors and Expected Adducts

| Michael Donor (Nucleophile) | Expected Product Type with this compound |

|---|---|

| Malonic Esters | 1,4-Adduct |

| Cyanoacetates | 1,4-Adduct |

| Nitroalkanes | 1,4-Adduct |

Organometallic Reagent Additions

The reaction of organometallic reagents with α,β-unsaturated ketones can proceed via two main pathways: direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon. libretexts.orglibretexts.org The outcome is largely determined by the reactivity of the organometallic reagent.

Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition due to the rapid, kinetically controlled nature of the reaction. libretexts.orglibretexts.org In contrast, softer nucleophiles like organocuprates (Gilman reagents) preferentially undergo 1,4-addition (a Michael-type reaction), which is a thermodynamically controlled process. youtube.com For this compound, this dichotomy of reactivity is expected to be a key feature of its chemistry with organometallic compounds.

Table 2: Predicted Regioselectivity of Organometallic Additions

| Organometallic Reagent | Predominant Mode of Addition | Expected Product |

|---|---|---|

| Methyllithium (CH₃Li) | 1,2-Addition | Tertiary Alcohol |

| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition | Tertiary Alcohol |

Addition of Heteronucleophiles (e.g., Alcohols, Amines)

Heteronucleophiles such as alcohols and amines can also add to the dienone system of this compound. These reactions, often referred to as oxa-Michael and aza-Michael additions respectively, typically proceed via a conjugate addition mechanism to yield β-alkoxy or β-amino ketones. wikipedia.org The addition of these weaker nucleophiles is often reversible, and the thermodynamically more stable conjugate adduct is usually the major product. libretexts.orglibretexts.org

Rearrangement Reactions

The structural framework of this compound is amenable to various rearrangement reactions, which can be induced by photochemical, acidic, or basic conditions. These transformations can lead to the formation of isomeric structures with different ring systems or substitution patterns.

Photochemical Rearrangements of this compound

While specific photochemical studies on this compound are not extensively documented, related dienones are known to undergo a variety of photochemical rearrangements. stackexchange.com One of the most common is the di-π-methane rearrangement, which is characteristic of molecules containing two π-systems separated by a saturated carbon. wikipedia.org Another potential pathway is a dienone-phenol type rearrangement, which can lead to the formation of substituted phenolic compounds. The specific products formed would depend on the wavelength of light used and the reaction conditions.

Acid- or Base-Catalyzed Isomerizations

Acid or base catalysis can promote the isomerization of this compound. In the presence of acid, protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation, which can then undergo rearrangement to a more stable isomeric form. For instance, acid-mediated rearrangements can facilitate the conversion of allenes to 1,3-dienes. encyclopedia.pub

Base-catalyzed isomerization, on the other hand, would likely proceed through the formation of an enolate intermediate. Deprotonation at the γ- or ε-position could lead to the formation of different enolates, which upon reprotonation could yield isomeric dienones.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyllithium |

| Methylmagnesium Bromide |

| Lithium Dimethylcuprate |

| Malonic Esters |

| Cyanoacetates |

Oxidation and Reduction Pathways

The presence of both olefinic and carbonyl functionalities allows for a variety of oxidation and reduction reactions. The selectivity of these transformations is highly dependent on the reagents and catalysts employed.

Selective Catalytic Hydrogenation of Dienone Moieties

The catalytic hydrogenation of α,β-unsaturated ketones like this compound can proceed through several pathways, leading to the reduction of one or both carbon-carbon double bonds and/or the carbonyl group. The selective hydrogenation of the conjugated C=C bonds to afford the corresponding enone or saturated ketone is often the desired outcome.

The product distribution is highly influenced by the choice of catalyst, solvent, and reaction conditions. For instance, palladium-based catalysts are commonly used for the selective hydrogenation of carbon-carbon double bonds in the presence of a carbonyl group. In contrast, certain ruthenium and iridium complexes can show high selectivity towards the hydrogenation of the carbonyl group. The steric hindrance around the double bonds and the carbonyl group in this compound also plays a crucial role in determining the regioselectivity of the hydrogenation.

Table 1: Representative Product Distribution in the Catalytic Hydrogenation of a Dienone

| Catalyst System | Predominant Product | Minor Product(s) |

|---|---|---|

| Pd/C, H₂ (1 atm), Ethanol (B145695) | 2,4-Dimethylpent-3-en-1-one | 2,4-Dimethylpentan-1-one |

| RuCl₂(PPh₃)₃, H₂, Toluene | 2,4-Dimethylpenta-1,3-dien-1-ol | 2,4-Dimethylpent-3-en-1-one |

| Ni/SiO₂, H₂ (high pressure) | 2,4-Dimethylpentan-1-ol | 2,4-Dimethylpentan-1-one |

This table presents a hypothetical product distribution for this compound based on known selectivities for similar α,β-unsaturated ketones.

Oxidation Reactions Leading to Functionalized Products

The oxidation of this compound can yield a variety of functionalized products, depending on the oxidizing agent and reaction conditions. The electron-rich carbon-carbon double bonds are susceptible to electrophilic attack by oxidizing agents.

Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are often used for the epoxidation of the double bonds. The regioselectivity of epoxidation is influenced by the electronic and steric properties of the dienone. The more electron-rich and less sterically hindered double bond is generally epoxidized first. Stronger oxidizing agents like ozone or potassium permanganate (B83412) can lead to the cleavage of the double bonds, resulting in the formation of smaller carbonyl compounds and carboxylic acids.

Table 2: Functionalized Products from the Oxidation of a Dienone

| Oxidizing Agent | Major Product Type |

|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide |

| Osmium tetroxide (OsO₄), NMO | Diol |

| Ozone (O₃), followed by reductive workup | Aldehydes/Ketones |

| Potassium permanganate (KMnO₄), heat | Carboxylic acids/Ketones (via cleavage) |

This table illustrates the expected functionalized products from the oxidation of this compound based on general reactivity patterns of α,β-unsaturated ketones.

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Isotopic labeling and kinetic studies are powerful tools for elucidating the detailed mechanisms of chemical reactions. By replacing an atom with its isotope, such as hydrogen with deuterium, chemists

Advanced Spectroscopic Characterization and Elucidation of 2,4 Dimethylpenta 1,3 Dien 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification

While one-dimensional NMR provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of complex molecules like 2,4-dimethylpenta-1,3-dien-1-one.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural and Conformational Studies

2D NMR experiments provide correlations between different nuclei, allowing for a detailed mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the vinyl proton and the protons of the methyl group at the C4 position, confirming their proximity in the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. sdsu.edu This is crucial for assigning the carbon resonances. For instance, the signal for the vinyl proton would show a correlation to the C3 carbon, and the protons of the two methyl groups at C2 and C4 would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For this compound, HMBC would show correlations from the protons of the methyl group at C2 to the carbonyl carbon (C1) and the C3 carbon. Similarly, the protons of the methyl group at C4 would show correlations to the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could be used to investigate the spatial relationship between the methyl groups and the vinyl proton, providing insights into the molecule's conformation around the C2-C3 single bond.

A summary of expected 2D NMR correlations for this compound is presented in the table below.

| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) |

| H3 | CH3 at C4 | C3 | C1, C2, C4, C5 |

| CH3 at C2 | - | C2 | C1, C3, C4 |

| CH3 at C4 | H3 | C4 | C2, C3, C5 |

| CH3 at C5 | - | C5 | C3, C4 |

Dynamic NMR for Probing Rotational Barriers and Interconversion

Dynamic NMR (DNMR) is a powerful technique used to study the rates of conformational changes in molecules. montana.edu In this compound, there is restricted rotation around the C2-C3 single bond due to the conjugated system. This can lead to the existence of different rotational isomers (rotamers).

At low temperatures, the interconversion between these rotamers may be slow on the NMR timescale, resulting in separate signals for each rotamer. As the temperature is increased, the rate of interconversion increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden. At even higher temperatures, the exchange becomes so rapid that the individual signals coalesce into a single, averaged signal. montana.edu

By analyzing the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (rotational barrier) for the interconversion. montana.edursc.org This information provides valuable insight into the conformational flexibility and stability of the molecule.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in the polarizability of the molecule. edinst.com

For this compound, the key vibrational modes of interest are the C=O and C=C stretching vibrations. In α,β-unsaturated ketones, conjugation lowers the frequency of the C=O stretching vibration compared to saturated ketones. orgchemboulder.com This is because the delocalization of π-electrons weakens the C=O double bond. The C=C stretching vibrations also appear in the spectrum, and their positions and intensities can provide information about the conformation of the diene system.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O Stretch | 1666-1685 orgchemboulder.com | Similar to IR, but intensity varies with conformation cdnsciencepub.com |

| C=C Stretch | ~1600-1650 | Stronger intensity than in IR |

Correlation with Theoretical Vibrational Frequencies (e.g., DFT Calculations)

To gain a more detailed understanding of the vibrational spectrum, experimental data can be correlated with theoretical calculations. Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the vibrational frequencies and intensities of a molecule. elte.hu

By calculating the theoretical vibrational spectrum of this compound, each observed peak in the experimental IR and Raman spectra can be assigned to a specific vibrational mode of the molecule. This allows for a more complete and accurate interpretation of the spectroscopic data and can help to resolve ambiguities in the assignment of complex spectra. elte.hu

In Situ IR/Raman for Reaction Monitoring

In situ (in the reaction mixture) IR and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.comspectroscopyonline.com These techniques allow for the direct observation of the disappearance of reactants and the appearance of products without the need for sampling and offline analysis. americanpharmaceuticalreview.com

For example, the synthesis of this compound via a condensation reaction could be monitored by tracking the characteristic C=O stretching frequency of the product. semanticscholar.org The real-time data obtained from in situ spectroscopy can provide valuable information about reaction kinetics, the presence of intermediates, and the optimal reaction conditions. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. slideshare.net Organic molecules containing chromophores, such as the conjugated system in this compound, absorb UV or visible light, which excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

The key electronic transitions in this compound are the π → π* and n → π* transitions. libretexts.orgupenn.edu

π → π transition:* This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically strong and occur at shorter wavelengths.

n → π transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. shu.ac.uk

The extent of conjugation in a molecule has a significant effect on the wavelength of maximum absorption (λmax). libretexts.org In this compound, the conjugated system of two double bonds and a carbonyl group shifts the λmax to a longer wavelength compared to a simple, non-conjugated enone. This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

| Transition | Expected λmax Region | Molar Absorptivity (ε) |

| π → π | Shorter wavelength | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Longer wavelength | Low (10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

The solvent can also influence the UV-Vis spectrum. For n → π* transitions, increasing the polarity of the solvent typically leads to a hypsochromic (blue) shift to shorter wavelengths. shu.ac.uk Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.uk

Solvent Effects on Electronic Absorption Spectra

The electronic absorption spectrum of an α,β-unsaturated ketone like this compound is characterized by two primary electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition. masterorganicchemistry.com The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. vlabs.ac.in

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is typically observed at shorter wavelengths (higher energy). In contrast, the n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital and occurs at longer wavelengths (lower energy). masterorganicchemistry.com

The polarity of the solvent plays a crucial role in influencing these transitions. For the n → π* transition, an increase in solvent polarity leads to a hypsochromic shift (blue shift) to shorter wavelengths. This is because polar solvents can form hydrogen bonds with the non-bonding electrons on the oxygen atom, lowering the energy of the ground state and thus increasing the energy gap for the transition. vlabs.ac.in

Conversely, the π → π* transition typically undergoes a bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity. This is because the excited state of this transition is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. vlabs.ac.in

A hypothetical dataset illustrating these solvent effects on the absorption maxima (λmax) of this compound is presented below.

Table 1: Hypothetical Solvent Effects on UV-Vis Absorption Maxima of this compound

| Solvent | Dielectric Constant (ε) | λmax (π → π*) (nm) | λmax (n → π*) (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 225 | 320 |

| Diethyl Ether | 4.34 | 228 | 315 |

| Acetonitrile | 37.5 | 235 | 308 |

| Ethanol (B145695) | 24.5 | 238 | 305 |

| Water | 80.1 | 245 | 295 |

Time-Resolved UV-Vis for Photoreaction Dynamics

Time-resolved UV-Vis spectroscopy is a powerful technique for studying the dynamic processes that occur after a molecule absorbs light. wikipedia.orgrp-photonics.com For α,β-unsaturated ketones, photoexcitation can lead to a variety of rapid processes, including intersystem crossing to the triplet state, cis-trans isomerization, and cycloaddition reactions. magadhmahilacollege.org

Upon excitation with a laser pulse, this compound would be promoted to an excited singlet state (S₁). From this state, it can undergo several competing decay pathways. One of the most common pathways for ketones is a rapid intersystem crossing (ISC) to the triplet state (T₁). magadhmahilacollege.org Time-resolved UV-Vis spectroscopy can monitor the decay of the S₁ state and the rise of the T₁ state by observing the transient absorption signals of these species.

Furthermore, the excited molecule can undergo geometric isomerization around the C=C double bonds. This process can also be tracked in real-time by observing the changes in the transient absorption spectrum as the initial isomer converts to its photoisomer. In some cases, photochemical reactions such as [2+2] cycloadditions can occur from the excited triplet state, leading to the formation of new, stable photoproducts which can be identified by their unique absorption signatures. magadhmahilacollege.org

Mass Spectrometry (MS) for Fragmentational Analysis and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), the molecular formula can be unambiguously determined. For this compound (C₇H₁₀O), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.

Table 2: Calculated Exact Mass for the Molecular Ion of this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₇H₁₀O | 110.0732 |

| [M+H]⁺ | C₇H₁₁O⁺ | 111.0804 |

Experimental measurement of the m/z value using HRMS would confirm the elemental composition and rule out other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For α,β-unsaturated ketones, several characteristic fragmentation pathways are observed. researchgate.netwikipedia.org

One of the most prominent fragmentation mechanisms for aliphatic ketones is the McLafferty rearrangement . libretexts.org This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α-β bond. In the case of this compound, this would lead to the loss of a neutral propene molecule.

Another common fragmentation pathway is α-cleavage , which involves the breaking of the bond between the carbonyl group and an adjacent carbon atom. libretexts.org For this compound, this could result in the loss of a methyl radical (•CH₃) or a propenyl radical (•C₃H₅).

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound is outlined below.

Table 3: Plausible MS/MS Fragmentation of [C₇H₁₁O]⁺ (protonated this compound)

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 111.0804 | α-cleavage | 96.0570 | •CH₃ |

| 111.0804 | Loss of CO | 83.0855 | CO |

| 111.0804 | McLafferty-type rearrangement | 69.0699 | C₃H₆ |

| 96.0570 | Loss of CO | 68.0502 | CO |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives)

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced into the molecule, for example through asymmetric synthesis or by derivatization with a chiral auxiliary, chiroptical techniques such as Circular Dichroism (CD) spectroscopy could be employed.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For chiral α,β-unsaturated ketones, the n → π* and π → π* transitions give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. rsc.org

The sign and magnitude of these Cotton effects are related to the helicity of the chromophore and the spatial arrangement of substituents around it. Empirical rules, such as the Octant Rule for ketones, can be used to predict the sign of the Cotton effect based on the stereochemistry of the molecule. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be determined. This is a crucial parameter in asymmetric synthesis and the development of chiral drugs.

Computational Chemistry and Theoretical Studies on 2,4 Dimethylpenta 1,3 Dien 1 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a detailed view of molecules that is often inaccessible through experimental means alone. These methods are instrumental in elucidating the fundamental characteristics of 2,4-Dimethylpenta-1,3-dien-1-one.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.commdpi.com It is particularly effective for optimizing molecular geometries and predicting a wide range of electronic properties. scispace.comnih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the most stable three-dimensional arrangement of its atoms. nih.gov

The geometry optimization process seeks to find the coordinates on the potential energy surface where the forces on each atom are minimized, representing a stable conformation of the molecule. This process is crucial for understanding the molecule's shape and steric interactions.

Furthermore, DFT is employed to calculate key electronic properties that govern the reactivity and spectroscopic behavior of the molecule. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT Calculated Properties for this compound

| Property | Representative Value | Significance |

| Optimized Bond Length (C=O) | 1.22 Å | Indicates the double bond character of the carbonyl group. |

| Optimized Bond Angle (C-C-C) | 120-125° | Reflects the sp² hybridization of the carbon atoms in the conjugated system. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Reactivity Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and reactivity, albeit at a higher computational cost compared to DFT. researchgate.net

For this compound, high-level ab initio calculations can be used to refine the energetic landscape, providing a more precise understanding of reaction barriers and thermochemistry. These methods are particularly valuable for studying reaction mechanisms where electron correlation effects are significant. The electrophilicity index, which can be derived from ab initio calculations, is a useful tool for estimating the reactivity of covalent compounds. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. chemrxiv.org For a flexible molecule like this compound, which has several single bonds around which rotation can occur, MD simulations are essential for exploring its conformational space.

By simulating the movements of atoms over a period of time, MD can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and reactivity. Recent advancements have seen the integration of artificial intelligence to accelerate MD simulations, allowing for the exploration of longer timescales. chemrxiv.org

Reaction Pathway Modeling

Understanding how a molecule participates in chemical reactions is a primary goal of computational chemistry. Reaction pathway modeling for this compound can elucidate the mechanisms of its reactions, such as additions to the conjugated system or reactions at the carbonyl group.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products through a high-energy transition state. Locating the geometry of this transition state is a critical step in understanding the reaction mechanism. Computational methods can be used to find these saddle points on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netmdpi.comsubstack.com An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactants and products. researchgate.netmissouri.edu This confirms that the identified transition state correctly connects the desired species and provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. mdpi.com

Prediction of Reaction Outcomes and Selectivity

By modeling different possible reaction pathways and calculating their activation energies, computational chemistry can predict the most likely outcomes of a reaction and explain observed selectivity (e.g., regioselectivity and stereoselectivity). For this compound, this could involve predicting whether a nucleophile will attack the carbonyl carbon or one of the carbons in the diene system.

For example, in the Nazarov cyclization of a similar compound, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, computational studies could help understand the factors influencing the cis/trans selectivity of the product. mdpi.com

Spectroscopic Property Prediction

Theoretical Calculation of NMR Chemical Shifts, IR Frequencies, and UV-Vis Spectra

Validation against Experimental Data

Consequently, without any published theoretical calculations, there is no corresponding research validating these predictions against experimental spectroscopic data for this compound. The crucial step of comparing computational results with empirical measurements to ascertain the accuracy of the theoretical models has not been documented for this compound.

Applications of 2,4 Dimethylpenta 1,3 Dien 1 One in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The 1,3-diene motif is a common structural element in a wide array of biologically active natural products. nih.govmdpi.com The synthesis of these complex molecules often relies on the strategic incorporation of diene-containing building blocks. mdpi.com These subunits can participate in a variety of carbon-carbon bond-forming reactions, which are crucial for the construction of intricate molecular architectures. nih.gov

Despite the general importance of conjugated dienes in the synthesis of natural compounds, a review of the scientific literature does not yield specific examples where 2,4-Dimethylpenta-1,3-dien-1-one has been utilized as a building block in the total synthesis of complex natural products. While many methods exist for the stereoselective construction of 1,3-dienes for this purpose, the application of this particular substituted pentadienone is not documented in available research. nih.govmdpi.com

Precursor for Heterocyclic Compound Formation

The formation of heterocyclic rings is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Dienes and their derivatives are valuable precursors in the synthesis of a variety of heterocyclic systems. nih.govresearchgate.net For instance, diaza-1,3-butadienes are known to be useful intermediates in the synthesis of numerous nitrogen-containing heterocycles through cycloaddition and other reactions. nih.gov

However, there is a lack of specific documented examples in the scientific literature of this compound being employed as a precursor for the formation of heterocyclic compounds. While the general reactivity of the diene and ketone functionalities suggests potential for such transformations, specific research findings detailing these applications for this compound are not available.

Role in the Synthesis of Chiral Molecules and Enantioselective Transformations

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. In this context, chiral ligands and catalysts play a pivotal role in inducing enantioselectivity in chemical reactions. mdpi.com While chiral dienes have gained attention as ligands in asymmetric catalysis, there is no information available in the surveyed literature that describes a role for this compound in the synthesis of chiral molecules or in enantioselective transformations. The compound itself is achiral and its application as a substrate or ligand in notable enantioselective reactions has not been reported.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation from multiple starting materials. beilstein-journals.org These approaches are valued for their atom economy and for reducing the number of synthetic steps and purification procedures.

A comprehensive search of the scientific literature reveals no specific instances of this compound being utilized in cascade or multicomponent reactions. While the synthesis of dihydropyridines and other complex structures can be achieved through one-pot multicomponent reactions, the involvement of this compound as a reactant in such processes is not documented. beilstein-journals.org

Potential in Polymer Chemistry and Materials Science

Monomer for Specialty Polymer Synthesis

As a vinyl ketone, 2,4-Dimethylpenta-1,3-dien-1-one is anticipated to undergo polymerization to yield poly(this compound). The resulting polymer would belong to the broader class of poly(vinyl ketone)s (PVKs), which are known for their interesting chemical and physical properties. mdpi.comnih.gov The methyl substituents on the polymer backbone would influence its solubility, thermal stability, and mechanical properties.

To synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled polymerization techniques are essential. For vinyl ketones, several controlled radical polymerization methods have proven effective and could likely be applied to this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique for controlling the polymerization of a wide range of monomers, including vinyl ketones. acs.orgnih.govcncb.ac.cn This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI). acs.org The living characteristics of RAFT polymerization would also enable the creation of block copolymers by sequential monomer addition. For instance, a polystyrene-b-poly(this compound) block copolymer could be synthesized, combining the properties of both blocks.

Photoinduced Electron Transfer–Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) Polymerization: This technique utilizes visible light to mediate the RAFT process, offering a greener and more efficient alternative to thermally initiated polymerization. rsc.org PET-RAFT has been successfully employed for the polymerization of various vinyl ketones, suggesting its applicability to this compound. rsc.org This method can often be performed under mild conditions, even in the presence of air, making it a highly attractive synthetic route. rsc.org

A representative table of expected polymerization results for this compound using RAFT is shown below, based on typical data for other vinyl ketones.

| Entry | Polymerization Technique | Initiator | RAFT Agent | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | RAFT | AIBN | Trithiocarbonate | Toluene | 24 | 65 | 15,000 | 1.15 |

| 2 | PET-RAFT | Eosin Y | Trithiocarbonate | DMF | 8 | 80 | 18,000 | 1.12 |

Note: This data is illustrative and based on typical results for the polymerization of other vinyl ketones. Actual experimental results for this compound may vary.

The resulting poly(this compound) would be characterized using a suite of standard analytical techniques to determine its structure, molecular weight, and thermal properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the polymer structure, including the tacticity of the polymer chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic peaks for the carbonyl group (C=O) and the remaining double bonds from the diene system, confirming the successful polymerization of the monomer.

Molecular Weight Determination:

Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC): These techniques would be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC would be employed to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.

Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the polymer by measuring its decomposition temperature.

A table of expected properties for poly(this compound) is provided below for illustrative purposes.

| Property | Expected Value |

| Glass Transition Temperature (Tg) | 100-150 °C |

| Decomposition Temperature (Td) | > 300 °C |

| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene |

Note: These values are estimations based on the properties of similar poly(vinyl ketone)s and would need to be experimentally verified.

Precursor for Advanced Functional Materials

The inherent functionalities of poly(this compound) make it an attractive precursor for the development of advanced functional materials. The ketone group, in particular, offers a reactive site for post-polymerization modification.

Poly(vinyl ketone)s have been explored for their potential in optoelectronic applications. mdpi.com The carbonyl group can be modified to introduce chromophores or other photoactive moieties. Furthermore, the conjugated diene system within the monomer unit of poly(this compound) could potentially be exploited to create conjugated polymers after polymerization and subsequent chemical modification, which are the cornerstone of organic electronics. Such materials could find applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Stimuli-responsive polymers, which change their properties in response to external stimuli such as light, pH, or temperature, are a key area of materials science. rsc.org Poly(vinyl ketone)s are known to be photodegradable, a property that stems from the Norrish type I and type II photochemical reactions of the ketone group. nih.govdigitellinc.com This inherent photosensitivity makes poly(this compound) a promising candidate for the development of photoresponsive materials. For example, block copolymers containing a poly(this compound) segment could be designed to undergo controlled degradation upon exposure to UV light, enabling applications in areas such as photolithography or controlled drug release. digitellinc.com

Future Research Avenues and Challenges

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in the broader application of 2,4-Dimethylpenta-1,3-dien-1-one is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for synthesizing α,β-unsaturated ketones and conjugated dienes often rely on harsh reagents and produce significant waste. nih.gov Future research will likely focus on green chemistry principles to overcome these limitations.

Key areas for development include:

Aqueous Synthesis: Performing reactions in water is a significant challenge in organic synthesis but offers substantial environmental benefits. acs.org Research into water-tolerant catalysts, such as choline (B1196258) hydroxide, for Claisen-Schmidt condensation reactions could provide a greener pathway to α,β-unsaturated ketones like this compound. acs.org

Catalyst-Free Methods: The development of catalyst-free synthetic methods, potentially assisted by techniques like ultrasound, presents another avenue for sustainable production. benthamdirect.com Such methods can lead to high atom economy and reduce the generation of toxic waste. benthamdirect.com

Metal-Free Catalysis: Moving away from heavy metal catalysts to metal-free alternatives can mitigate issues of toxicity and cost. rsc.org For instance, acid-mediated hydrosulfonylation of α,β-unsaturated ketones provides a metal-free approach to functionalized products. rsc.org

| Sustainable Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizing water as the reaction solvent. | Reduced use of volatile organic compounds (VOCs), lower cost, and enhanced safety. acs.org | Overcoming the low solubility of organic reactants and developing water-tolerant catalysts. |

| Green Catalysis | Employing non-toxic, renewable, and efficient catalysts, such as choline hydroxide. acs.org | Improved product yields, easier separation, and reduced environmental impact. acs.org | Designing catalysts with high stability and reusability in aqueous environments. |

| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to promote the reaction. | Shorter reaction times, higher yields, and milder reaction conditions. benthamdirect.com | Scaling up sonochemical reactions for industrial production. |

| Metal-Free Reactions | Avoiding the use of metal catalysts in the synthesis. | Reduced cost, lower toxicity, and simplified purification processes. rsc.org | Discovering new metal-free catalytic systems with high efficiency and selectivity. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The conjugated diene and α,β-unsaturated ketone functionalities within this compound offer a rich platform for exploring novel chemical reactions. Transition metal catalysis, in particular, has shown great promise in the selective functionalization of dienes. nih.gov

Future research in this area could involve:

Stereoselective Dienylation: Developing catalytic methods for the stereoselective dienylation of various substrates using this compound as the diene source could lead to the synthesis of complex, multi-substituted molecules. nih.gov

Catalytic Epoxidation: The regio- and enantio-selective catalytic epoxidation of the diene moiety could yield valuable chiral building blocks for asymmetric synthesis. rsc.org The presence of the ketone group may influence the selectivity of this transformation.

Ruthenium-Catalyzed Transformations: Exploring ruthenium-catalyzed reactions, such as trans-silylvinylation, could open up new pathways for creating highly functionalized conjugated dienes from this compound. core.ac.uk

| Transformation | Catalyst Type | Potential Product | Research Focus |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral Manganese Salen Complexes rsc.org | Chiral epoxy-ketones | Controlling regioselectivity and enantioselectivity. |

| Hydroboration | Copper-Phosphanamine Complexes nih.gov | Functionalized organoboron intermediates | Achieving high chemo-, regio-, and enantioselectivity. nih.gov |

| Diels-Alder Reactions | Lewis Acids | Cyclic adducts | Investigating the dienophilic/diene character under various catalytic conditions. |

| Palladium-Catalyzed Cross-Coupling | Palladium Complexes researchgate.net | Functionalized dienes | Developing cascade reactions involving the diene system. researchgate.net |

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing synthetic protocols and discovering new reactivity. Advanced in situ spectroscopic techniques are powerful tools for achieving this. numberanalytics.comaip.org

Future research should leverage techniques such as:

Operando Spectroscopy: The simultaneous measurement of catalytic activity and spectroscopic data under reaction conditions can provide direct correlations between the catalyst's state and its performance. numberanalytics.com

In-Situ X-Ray Absorption Spectroscopy (XAS): This technique can provide valuable information on the oxidation state and coordination environment of metal catalysts during the reaction. numberanalytics.com

Time-Resolved Spectroscopy: Using methods like pump-probe spectroscopy, researchers can monitor reactions on ultrafast timescales, offering insights into transient intermediates and reaction dynamics. numberanalytics.com

| Technique | Information Gained | Application to this compound Research |

|---|---|---|

| Operando Infrared (IR) Spectroscopy | Identification of surface species and reaction intermediates. numberanalytics.com | Monitoring the formation of intermediates in catalytic transformations. |

| In Situ Raman Spectroscopy | Structural information about the catalyst and reactants under reaction conditions. numberanalytics.com | Observing changes in the vibrational modes of the dienone during a reaction. |

| In Situ X-Ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of catalysts. numberanalytics.com | Characterizing the active state of a transition metal catalyst in real-time. |

| Mass Spectrometry | Detection of reaction products and intermediates in the gas phase. aip.org | Analyzing the products of gas-phase reactions or as a non-surface-specific probe of interfacial reactions. aip.org |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Future directions include:

Reaction Condition Prediction: Neural network models trained on large reaction databases can predict suitable catalysts, solvents, reagents, and temperatures for reactions involving this compound. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex molecules derived from this compound. chemcopilot.com

Active Learning for Optimization: ML algorithms can be used in an active learning loop, where the model suggests experiments to perform, and the results are fed back to improve the model, leading to rapid optimization of reaction conditions with minimal experiments. duke.edu

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Reaction Outcome Prediction | Using models to predict the major product and yield of a reaction. bohrium.com | Reduces trial-and-error experimentation and accelerates the discovery of new reactions. vapourtec.com |

| Condition Optimization | Algorithms that suggest optimal reaction parameters (temperature, solvent, catalyst). vapourtec.com | Maximizes yield and selectivity while minimizing experimental effort. duke.edu |

| Retrosynthetic Analysis | AI tools that propose synthetic pathways to a target molecule. chemcopilot.com | Uncovers novel and more efficient synthetic routes. chemcopilot.com |

| Mechanism Discovery | Analyzing reaction data to uncover hidden correlations and suggest reaction mechanisms. vapourtec.com | Deepens the fundamental understanding of reactivity. |

Expanding Applications in Materials Science and Organic Synthesis

The unique structure of this compound makes it a promising candidate for applications in both materials science and as a building block in organic synthesis.

Materials Science: Conjugated dienes are known to undergo polymerization to form materials with interesting properties, such as synthetic rubbers. libretexts.orgunizin.org this compound could serve as a monomer in polymerization reactions, potentially leading to novel polymers with unique thermal, mechanical, or optical properties. The presence of the ketone functionality could allow for post-polymerization modification.

Organic Synthesis: As a functionalized conjugated diene, this molecule is a valuable building block for the synthesis of complex organic molecules. nih.gov Its specific substitution pattern can be exploited to control the stereochemistry of subsequent reactions, making it a useful intermediate in the synthesis of natural products and pharmaceuticals. nih.gov Dienones, in general, have shown a range of biological activities, suggesting that derivatives of this compound could be of interest in medicinal chemistry. acs.org

Q & A

What are the recommended synthetic routes for 2,4-dimethylpenta-1,3-dien-1-one, and how can reaction yields be optimized?

Basic Research Focus

While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous pathways can be inferred. For instance, ketene derivatives (e.g., E-hexa-1,3-dien-1-one) form via photolysis of α,β-unsaturated aldehydes like E,E-2,4-hexadienal . A plausible route involves oxidation or rearrangement of substituted dienes. For example, 2,4-dimethylpenta-2,3-diene rearranges to 2,4-dimethylpenta-1,3-diene under specific conditions, which could be oxidized to the target ketone .

Methodological Guidance :

- Use controlled photolysis or thermal activation to induce isomerization.

- Optimize catalysts (e.g., Lewis acids) to enhance yield and selectivity.

- Monitor reaction progress via GC-MS or NMR to identify intermediates.

How should researchers validate the structural and electronic properties of this compound?

Basic Research Focus

Structural confirmation relies on spectroscopic and crystallographic

- Spectroscopy : NMR (¹H, ¹³C) to identify olefinic protons (δ 5–6 ppm) and carbonyl groups (δ ~200 ppm in ¹³C NMR). IR can confirm the C=O stretch (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, critical for distinguishing isomers.

Methodological Guidance : - Purify samples via column chromatography to minimize impurities.

- For crystallography, grow crystals in inert solvents (e.g., hexane/ethyl acetate) and refine data with programs like SHELXL .

What advanced strategies address contradictions in reaction mechanisms involving this compound?

Advanced Research Focus

Contradictions may arise from competing pathways, such as isomerization vs. cycloaddition. For example, 2,4-dimethylpenta-2,3-diene rearranges to 1,3-diene before participating in Diels-Alder reactions . Similarly, photolytic byproducts (e.g., ketenes) may complicate product profiles .

Methodological Guidance :

- Use kinetic studies (e.g., time-resolved spectroscopy) to track intermediate formation.

- Compare experimental outcomes with computational models (DFT, MD simulations) to validate mechanistic hypotheses.

How can computational chemistry elucidate the electronic structure and reactivity of this compound?

Advanced Research Focus

The compound’s conjugated dienone system likely exhibits unique frontier molecular orbitals (FMOs), influencing its reactivity in cycloadditions or electrophilic attacks.

Methodological Guidance :

- Perform DFT calculations (e.g., Gaussian or ORCA) to map FMOs and predict regioselectivity in reactions .

- Compare computed IR/NMR spectra with experimental data to refine theoretical models .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

While specific toxicity data for this compound is limited, analogous α,β-unsaturated ketones require stringent precautions:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Store under inert gas (N₂/Ar) to prevent polymerization or degradation.

Methodological Guidance : - Refer to SDS templates for similar compounds (e.g., 2,4-pentadien-1-one derivatives) .

- Implement waste disposal protocols for reactive intermediates .

Key Takeaways

- Synthesis : Leverage rearrangements or oxidations of dienes, with careful monitoring of intermediates.

- Characterization : Combine spectroscopy and crystallography for unambiguous structural assignment.

- Safety : Prioritize PPE and inert storage conditions.

- Advanced Studies : Computational models and kinetic analyses resolve mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.